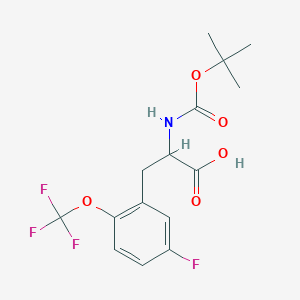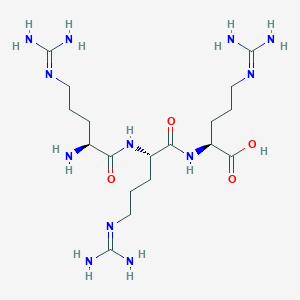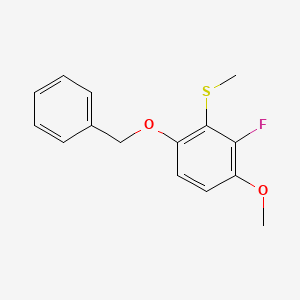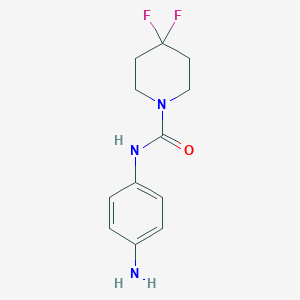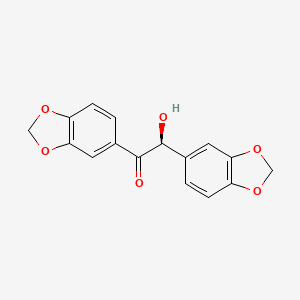
(2S)-1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone is a complex organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a central hydroxyethanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone typically involves the reaction of 1,3-benzodioxole derivatives with suitable reagents under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with a 1,3-benzodioxole derivative to form the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzodioxole groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2S)-1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (2S)-1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-(1,3-benzodioxol-5-yl)propan-2-ol: Shares a similar benzodioxole structure but differs in the central hydroxyethanone moiety.
(2S,3S)-2-(1,3-Benzodioxol-5-yl)-5,7-dimethoxy-3-chromanol: Contains additional methoxy groups and a chromanol structure.
(2S,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2: Features a more complex structure with additional functional groups.
Propiedades
Fórmula molecular |
C16H12O6 |
|---|---|
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
(2S)-1,2-bis(1,3-benzodioxol-5-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C16H12O6/c17-15(9-1-3-11-13(5-9)21-7-19-11)16(18)10-2-4-12-14(6-10)22-8-20-12/h1-6,15,17H,7-8H2/t15-/m0/s1 |
Clave InChI |
BNSRFLSWNIACBZ-HNNXBMFYSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)[C@@H](C(=O)C3=CC4=C(C=C3)OCO4)O |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(C(=O)C3=CC4=C(C=C3)OCO4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


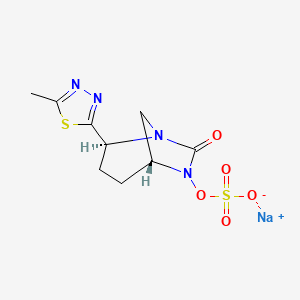

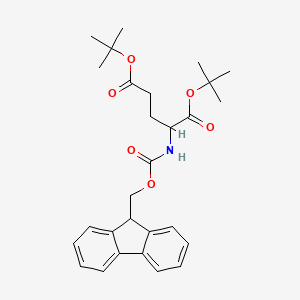


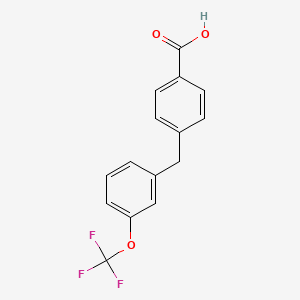
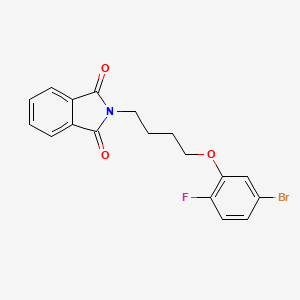
![N-[2-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B14765871.png)
